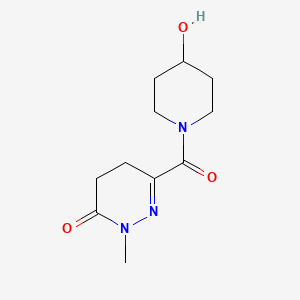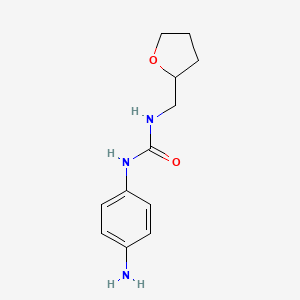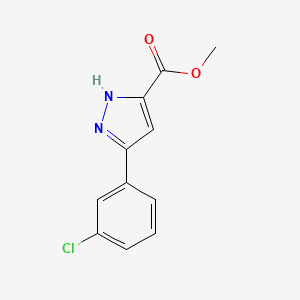
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chlorobenzoic acid and hydrazine hydrate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate by reacting 3-chlorobenzoic acid with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the pyrazole ring.
Methylation: The final step involves the methylation of the carboxylic acid group using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to enhance efficiency and scalability. The process involves the use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl ester group to a carboxylic acid.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline derivative.
Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(3-chlorophenyl)-1H-pyrazoline.
Substitution: Various halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biological research. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to inhibit specific biological pathways makes it valuable in the development of new agricultural products.
Mechanism of Action
The mechanism by which methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate exerts its effects involves the interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a different position of the chlorine atom on the phenyl ring.
Methyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of the chlorine atom at the 3-position enhances its binding affinity to certain targets compared to other similar compounds.
Does this cover everything you were looking for?
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXRVBZEALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


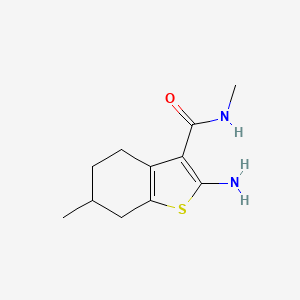

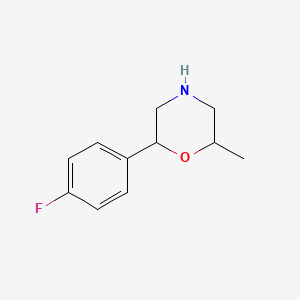
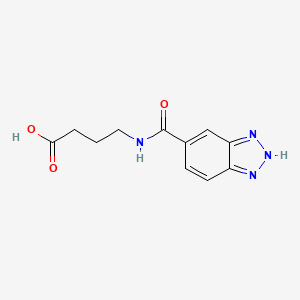
![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)
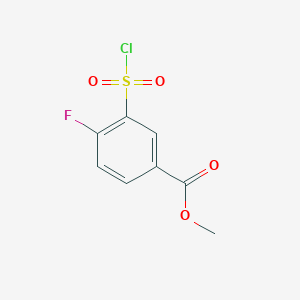
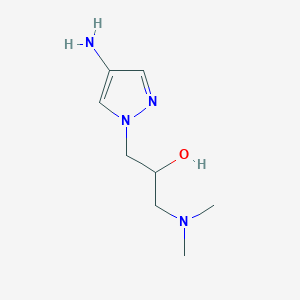
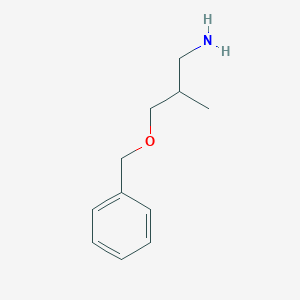
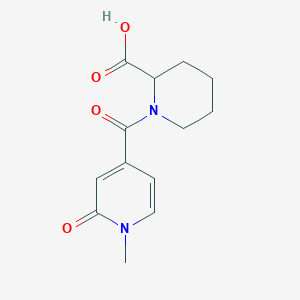
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
